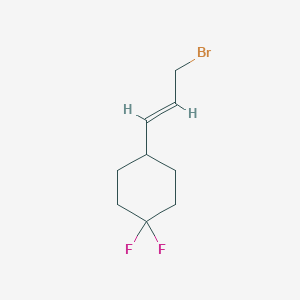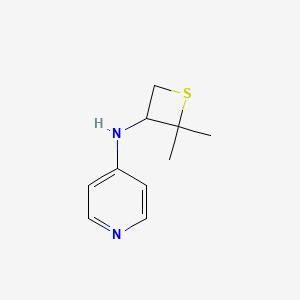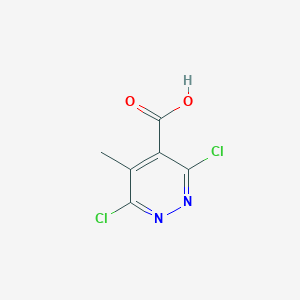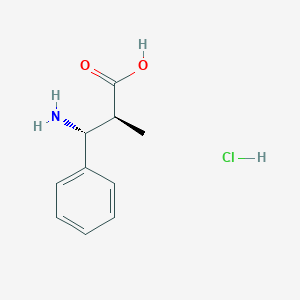![molecular formula C10H18N2O B12992064 Rel-1-((3aR,8aS)-octahydropyrrolo[3,4-d]azepin-6(1H)-yl)ethan-1-one](/img/structure/B12992064.png)
Rel-1-((3aR,8aS)-octahydropyrrolo[3,4-d]azepin-6(1H)-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-1-((3aR,8aS)-octahydropyrrolo[3,4-d]azepin-6(1H)-yl)ethan-1-one is a complex organic compound with a unique structure that includes a fused bicyclic system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-1-((3aR,8aS)-octahydropyrrolo[3,4-d]azepin-6(1H)-yl)ethan-1-one typically involves multiple steps, starting from simpler precursors. The key steps often include cyclization reactions to form the bicyclic core, followed by functional group modifications to introduce the ethanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are cost-effective and environmentally friendly. Techniques such as continuous flow synthesis and the use of green solvents can be employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Rel-1-((3aR,8aS)-octahydropyrrolo[3,4-d]azepin-6(1H)-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or halides. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Rel-1-((3aR,8aS)-octahydropyrrolo[3,4-d]azepin-6(1H)-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in studies to understand its interactions with biological macromolecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Rel-1-((3aR,8aS)-octahydropyrrolo[3,4-d]azepin-6(1H)-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact pathways and targets depend on the specific application and the structure-activity relationship of the compound.
Comparaison Avec Des Composés Similaires
Rel-1-((3aR,8aS)-octahydropyrrolo[3,4-d]azepin-6(1H)-yl)ethan-1-one can be compared with other similar compounds, such as:
- (3aR,4R,7R,8aS)-4,9,9-Trimethyl-1-methylene-4,5,6,7,8,8a-hexahydro-1H-3a,7-methanoazulene
- (3R,3aR,7R,8aS)-3,8,8-Trimethyl-6-methyleneoctahydro-1H-3a,7-methanoazulene
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific bicyclic structure and the presence of the ethanone moiety, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H18N2O |
|---|---|
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
1-[(3aR,8aS)-2,3,3a,4,5,7,8,8a-octahydro-1H-pyrrolo[3,4-d]azepin-6-yl]ethanone |
InChI |
InChI=1S/C10H18N2O/c1-8(13)12-4-2-9-6-11-7-10(9)3-5-12/h9-11H,2-7H2,1H3/t9-,10+ |
Clé InChI |
LWNZPPREVFPPPF-AOOOYVTPSA-N |
SMILES isomérique |
CC(=O)N1CC[C@@H]2CNC[C@@H]2CC1 |
SMILES canonique |
CC(=O)N1CCC2CNCC2CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Bromo-6-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12992000.png)

![Tert-butyl 9-(methoxymethylene)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12992024.png)


![Benzyl (4aS,8aR)-octahydro-6H-pyrido[3,4-b][1,4]thiazine-6-carboxylate 4,4-dioxide](/img/structure/B12992040.png)

![tert-Butyl 2-chloro-4-methoxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B12992068.png)

![Tert-butyl 4-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12992073.png)
